molecular formula C9H7ClFN B2959138 2-Chloro-6-fluoro-3-methylphenylacetonitrile CAS No. 261762-94-1

2-Chloro-6-fluoro-3-methylphenylacetonitrile

Cat. No. B2959138
CAS RN: 261762-94-1
M. Wt: 183.61
InChI Key: ZABHQPCMIZIOPU-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methylphenylacetonitrile is a chemical compound with the molecular formula C9H7ClFN and a molecular weight of 183.61 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-fluoro-3-methylphenylacetonitrile can be represented by the SMILES notation: CC1=C(C(=C(C=C1)F)CC#N)Cl . This indicates that the molecule consists of a benzene ring with a chlorine atom and a fluorine atom attached to different carbon atoms, and a methyl group and a nitrile group attached to another carbon atom .

Scientific Research Applications

Metalated Nitriles and Enolate Chlorinations

Research by Pitta and Fleming (2010) highlights the use of metalated nitriles and enolates in abstracting chlorine from 2-chloro-2-fluoro-2-phenylacetonitrile to produce a range of chloronitriles and chloroesters. This method marks the first general anionic chlorination of alkylnitriles under mild conditions, showcasing the compound's role in synthesizing alpha-chloronitriles with functional group tolerance (Pitta & Fleming, 2010).

Crystal Structure Analysis

Naveen et al. (2006) focused on the structural analysis of a related compound, 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, to understand its configuration and conformation. Their work provides insights into the molecular structure and potential applications in synthesizing bioactive heterocycles (Naveen et al., 2006).

Spectral Properties and Fluorophores

Danko et al. (2011) explored the spectral properties of novel fluorophores based on imidazole-4,5-dicarbonitrile, highlighting the compound's utility in creating fluorescent materials with significant quantum yields and large Stokes shifts. This research underscores the application in material science, particularly in developing new fluorescent dyes and sensors (Danko et al., 2011).

SNAr Reaction Mechanism

Alarcón-Espósito et al. (2015) reported on the preferential solvation effects and kinetic studies involving reactions of similar fluorinated and chlorinated compounds in various solvents. Their findings contribute to a deeper understanding of the solvation effects on reaction mechanisms, valuable for developing more efficient synthetic routes (Alarcón-Espósito et al., 2015).

Enantioselective Sensing

Mei and Wolf (2004) developed a chiral fluorosensor for enantioselective sensing of chiral carboxylic acids, including amino acids and halogenated carboxylic acids. Their work demonstrates the compound's potential in analytical applications, particularly in detecting and quantifying chiral molecules (Mei & Wolf, 2004).

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-methylphenylacetonitrile is not specified in the available sources. Its use in proteomics research suggests it may interact with proteins in some way .

Safety and Hazards

2-Chloro-6-fluoro-3-methylphenylacetonitrile is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(2-chloro-6-fluoro-3-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN/c1-6-2-3-8(11)7(4-5-12)9(6)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABHQPCMIZIOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-3-methylphenylacetonitrile

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